molecular formula C20H22N6O2S B2993118 6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide CAS No. 1116065-24-7

6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide

Cat. No. B2993118
CAS RN: 1116065-24-7
M. Wt: 410.5
InChI Key:
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Description

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to be novel CDK2 inhibitors . They are synthesized as small molecules and have shown significant cytotoxic activities against certain cell lines .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones . The process is usually carried out in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are considered privileged structures in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions typically involve the formation of new bonds and the breaking of existing ones .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide belongs to a class of compounds that have been subject to various synthetic methods and chemical property investigations. Research on similar compounds has led to the development of novel synthetic routes and the exploration of their potential biological activities. For instance, the synthesis of heteroaromatic compounds including thiazolo and pyrimidine derivatives has been explored, showing that these compounds can be synthesized via different reagents and methods, highlighting the versatility and chemical reactivity of this class of compounds (El-Agrody et al., 2001; Kolisnyk et al., 2015). Additionally, the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides has been studied, indicating the importance of precise chemical modifications to achieve desired products and functionalities (Drev et al., 2014).

Antimicrobial and Anti-inflammatory Potential

Several studies have investigated the antimicrobial and anti-inflammatory potentials of thiazolo and pyrimidine derivatives, demonstrating the biological relevance of these compounds. The antimicrobial activity against various bacterial and fungal strains has been a point of interest, with some compounds showing more activity than reference drugs (Kolisnyk et al., 2015; Bhuiyan et al., 2006). The anti-inflammatory potential of oxazolo/thiazolo pyrimidine derivatives has also been explored, with SAR and 2D-QSAR studies revealing structure-activity relationships crucial for enhancing anti-inflammatory effects (Sawant et al., 2012).

Novel Compounds and Biological Activity

Research into the synthesis of novel compounds, including those related to this compound, has led to the identification of compounds with potential anti-HIV, anticancer, and anti-5-lipoxygenase activities. The development of compounds with a novel benzo[4,5]isothiazolo[2,3-a]pyrimidine scaffold has been highlighted for their antiviral properties against HIV-1, showcasing the potential of these derivatives in therapeutic applications (Okazaki et al., 2015). Moreover, pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, further illustrating the broad spectrum of biological activities that these compounds can exhibit (Rahmouni et al., 2016).

Mechanism of Action

These compounds are known to inhibit CDK2, a protein kinase that is involved in cell cycle regulation . By inhibiting CDK2, these compounds can prevent the proliferation of cancer cells .

Future Directions

The development of new compounds based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds is an active area of research . Future work may involve the design and synthesis of new derivatives with improved biological activity .

properties

IUPAC Name

3-[1-(cyanomethylsulfanyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c21-11-13-29-20-24-23-19-25(12-10-17(27)22-14-6-2-1-3-7-14)18(28)15-8-4-5-9-16(15)26(19)20/h4-5,8-9,14H,1-3,6-7,10,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWNSQUUTCEDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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